N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide, commonly known as Deruxtecan, is a complex chemical compound classified as a topoisomerase I inhibitor. Its molecular formula is CHFNO, with a molecular weight of approximately 493.491 g/mol. The compound is particularly noted for its application in targeted cancer therapies as part of antibody-drug conjugates (ADCs) .
Methods and Technical Details
The synthesis of Deruxtecan involves multiple steps that typically include the formation of the core structure through cyclization reactions and the introduction of various functional groups to enhance its therapeutic efficacy. Specific methods may vary depending on the desired purity and yield but generally include:
The synthesis requires precise control over reaction conditions and purification processes to ensure high-quality yields.
Structure and Data
Deruxtecan features a highly complex molecular structure characterized by multiple rings and functional groups. The structure can be represented as follows:
The detailed structural data can be visualized through molecular modeling software or chemical databases that provide 3D representations of its conformation .
Reactions and Technical Details
Deruxtecan undergoes various chemical reactions that are crucial for its function as an ADC:
These reactions are fundamental to its mechanism of action and therapeutic applications.
Process and Data
Deruxtecan functions primarily as a topoisomerase I inhibitor, disrupting DNA replication and transcription processes in cancer cells:
This mechanism underpins its efficacy in treating various cancers.
Physical Properties
Chemical Properties
Relevant data on these properties can be found in safety data sheets and chemical databases .
Deruxtecan is primarily utilized in oncology as part of antibody-drug conjugates targeting specific cancer types:
These applications highlight its significance in modern cancer therapy, showcasing its potential to improve patient outcomes through targeted delivery mechanisms.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8